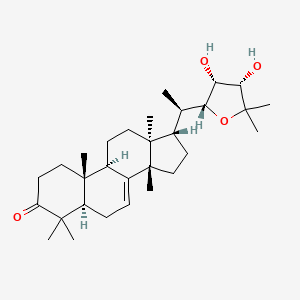
Odoratone
Übersicht
Beschreibung
Synthesis Analysis
Odoratone has been isolated from natural sources rather than synthesized in the lab. For instance, it was identified in the leaves of Azadirachta indica and the bark of Entandrophragma candollei. The isolation process involves extracting the compound from plant materials using solvents followed by purification using techniques like chromatography (Siddiqui et al., 2003); (Happi et al., 2020).
Molecular Structure Analysis
This compound's structure was clarified through spectral studies, including 2D NMR, and in some cases, the structure was revised based on new NMR and single-crystal X-ray diffraction (SC-XRD) data. For example, the structure of this compound isolated from Entandrophragma candollei was corrected to 23 R,24 S-dihydroxy-22 S,25-epoxytirucall-7-en-3-one based on its NMR and SC-XRD data (Happi et al., 2020).
Chemical Reactions and Properties
This compound, like other natural products, participates in biological interactions rather than chemical reactions in the traditional sense. Its activity has been noted in various biological assays, including insecticidal activities where it demonstrated significant effects against the larvae of mosquitoes (Siddiqui et al., 2003).
Physical Properties Analysis
While specific details on this compound's physical properties such as melting point, solubility, and crystalline structure are not provided in the available literature, these properties can typically be inferred from molecular structure and functional groups. The presence of multiple hydroxyl groups suggests it might have good solubility in polar solvents.
Chemical Properties Analysis
This compound's chemical properties are largely defined by its molecular structure, which includes multiple hydroxyl groups that may contribute to its reactivity and interaction with biological molecules. Its limonoid structure is characteristic of compounds with diverse biological activities, including cytotoxic and insecticidal properties (Happi et al., 2020).
Wissenschaftliche Forschungsanwendungen
Insecticidal Activities : Odoratone was found in the leaves of Azadirachta indica and exhibited insecticidal activities. Specifically, it showed mortality on fourth instar larvae of mosquitoes (Anopheles stephensi) with LC50 values of 154 ppm (Siddiqui et al., 2003).
Cytotoxic Activity Against Breast Cancer Cells : this compound was isolated from the stem bark of Chisocheton lasiocarpus and evaluated for its cytotoxic activity against the MCF-7 breast cancer cell line. It demonstrated significant cytotoxic properties, suggesting potential therapeutic applications in cancer treatment (Nurlelasari et al., 2022).
Photosynthesis Inhibition : A study on Cabralea canjerana found that this compound, among other triterpenes, inhibited ATP synthesis and electron transport rate in photosynthesis. This indicates potential applications in studying photosynthetic processes or developing inhibitors for certain plant systems (King-Díaz et al., 2014).
Phytochemistry of Entandrophragma Candollei : In Entandrophragma candollei, this compound was identified among several compounds. The corrected structure of this compound was determined based on NMR and SC-XRD data, contributing to the understanding of the phytochemistry of this plant species (Happi et al., 2020).
Wirkmechanismus
Target of Action
Odoratone, also known as Dehydroodoratol, is primarily targeted towards insects . It has been shown to exhibit insecticidal activity, causing mortality in fourth instar larvae of mosquitoes (Anopheles stephensi) and exhibiting strong antifeedant activity against Pieris brassicae .
Mode of Action
Its insecticidal activity suggests that it likely interacts with biological targets in insects to induce mortality
Biochemical Pathways
Given its insecticidal activity, it can be inferred that this compound likely affects pathways critical to the survival and feeding of insects . More detailed studies are required to identify the exact biochemical pathways influenced by this compound.
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is currently limitedFurther pharmacokinetic studies are needed to provide a comprehensive understanding of this aspect .
Result of Action
The primary result of this compound’s action is its insecticidal activity. It has been shown to cause mortality in mosquito larvae and exhibit antifeedant activity against certain species of insects
Biochemische Analyse
Biochemical Properties
Odoratone interacts with various biomolecules in biochemical reactions. It exhibits strong antifeedant activity against Pieris brassicae
Cellular Effects
This compound influences cell function by exhibiting insecticidal activities. It shows mortality on fourth instar larvae of mosquitoes (Anopheles stephensi) with LC(50) values of 154 ppm
Molecular Mechanism
It is known to exert its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. It has been observed to show mortality on fourth instar larvae of mosquitoes (Anopheles stephensi) with LC(50) values of 154 ppm
Metabolic Pathways
It is known to interact with various enzymes or cofactors, and could also include any effects on metabolic flux or metabolite levels .
Transport and Distribution
It could potentially interact with various transporters or binding proteins, and could also have effects on its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Eigenschaften
IUPAC Name |
(5R,9R,10R,13S,14S,17S)-17-[(1R)-1-[(2R,3R,4S)-3,4-dihydroxy-5,5-dimethyloxolan-2-yl]ethyl]-4,4,10,13,14-pentamethyl-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O4/c1-17(24-23(32)25(33)27(4,5)34-24)18-11-15-30(8)20-9-10-21-26(2,3)22(31)13-14-28(21,6)19(20)12-16-29(18,30)7/h9,17-19,21,23-25,32-33H,10-16H2,1-8H3/t17-,18+,19+,21+,23+,24-,25+,28-,29+,30-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVEUBDDZMCFHNJ-BZXSMNKYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCC2(C1(CCC3C2=CCC4C3(CCC(=O)C4(C)C)C)C)C)C5C(C(C(O5)(C)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H]1CC[C@]2([C@]1(CC[C@H]3C2=CC[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)C)C)[C@@H]5[C@@H]([C@@H](C(O5)(C)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601019941 | |
| Record name | Odoratone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601019941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
472.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
16962-90-6 | |
| Record name | Odoratone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601019941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




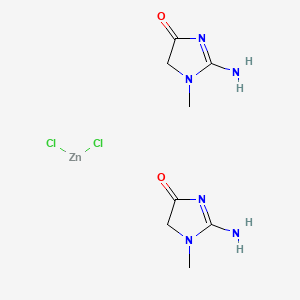

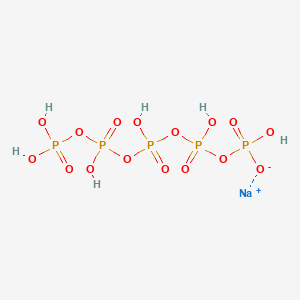
![10,14,18-Trihydroxy-6-methyl-7-(5-oxo-2H-furan-3-yl)-16-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-3-oxapentacyclo[9.7.1.01,14.04,19.06,10]nonadecan-2-one](/img/structure/B1144265.png)
![3-(10,11-Dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)-2-methyl-1-pyrroline](/img/structure/B1144266.png)
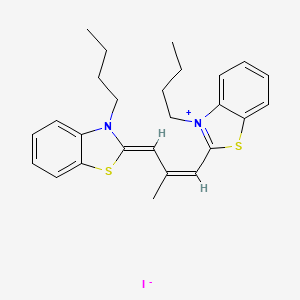
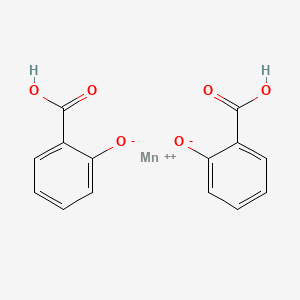


![Trisodium;4-amino-5-oxido-7-sulfo-6-[(2-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate](/img/structure/B1144275.png)